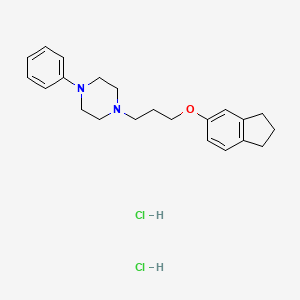
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C_8H_14O_6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves several stepsThe reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability of the diazonium compound .
Analyse Des Réactions Chimiques
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Applications De Recherche Scientifique
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride can be compared with other similar compounds such as:
Zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;chloride: This compound differs in the anionic part, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Propriétés
Numéro CAS |
52593-56-3 |
|---|---|
Formule moléculaire |
C24H32Cl4N6O6Zn |
Poids moléculaire |
707.7 g/mol |
Nom IUPAC |
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3O3.4ClH.Zn/c2*1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
JJWMNEYXBFVLAP-UHFFFAOYSA-J |
SMILES canonique |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
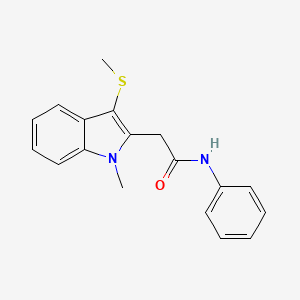

![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)


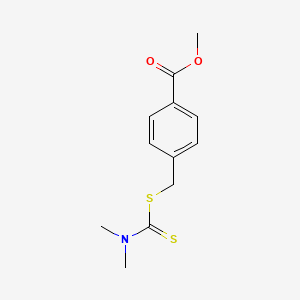
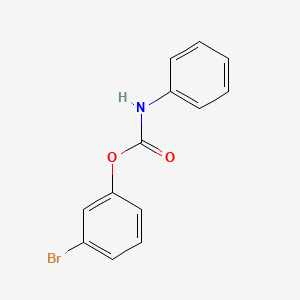
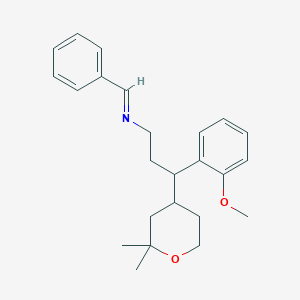
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)

